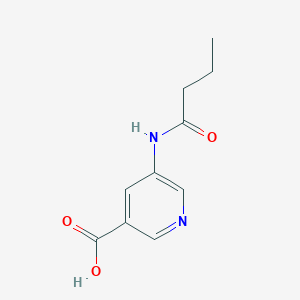

5-Butyramidonicotinic acid

Description

Contextual Background of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component in various biological processes. google.com Its derivatives constitute a broad class of compounds that have been the subject of extensive study in medicine and biochemistry. google.com These derivatives often exhibit a range of biological activities, which can include antioxidant properties and the modulation of receptors and enzymes. google.com The modification of the nicotinic acid structure can significantly alter its chemical and biological properties, leading to compounds with potential therapeutic applications in a variety of disease areas, including metabolic and neurological disorders. google.com

The versatility of the nicotinic acid scaffold allows for the synthesis of a wide array of derivatives through modifications at various positions of the pyridine (B92270) ring. These modifications can include the introduction of different functional groups, which in turn influences the molecule's steric and electronic properties, as well as its ability to interact with biological targets. The study of these derivatives is a vibrant area of research, with scientists continuously exploring their potential in drug discovery and as tools for chemical biology.

Significance of 5-Butyramidonicotinic Acid in Academic Inquiry

This compound, also known by its synonym 5-Butanamidopyridine-3-carboxylic acid, has emerged as a compound of interest within the scientific community. Its significance is underscored by its exploration in the context of inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and have been identified as key targets in cancer therapy. researchgate.netgoogle.com The investigation of nicotinic acid derivatives as CDK inhibitors represents a promising avenue in the development of novel anticancer agents. researchgate.netgoogle.com

The synthesis of this compound can be conceptually derived from established chemical reactions. A plausible synthetic route involves the amidation of 5-aminonicotinic acid with butyric anhydride (B1165640) or a related acylating agent. This method is analogous to the synthesis of structurally similar compounds, such as 2-hydroxyl-5-butyramidobenzoic acid, which is prepared from 5-aminosalicylic acid and butyric acid. chemicalbook.com The availability of starting materials like 5-aminonicotinic acid, a known building block in organic synthesis, facilitates the preparation of this compound for research purposes. hairuichem.com

The academic inquiry into this compound is primarily driven by its potential as a scaffold for the design of enzyme inhibitors. Its specific chemical structure, featuring both a carboxylic acid and an amide functional group on the pyridine ring, provides multiple points for interaction with biological macromolecules.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound and its parent compound, Nicotinic Acid.

| Property | This compound | Nicotinic Acid |

| IUPAC Name | 5-Butanoylaminopyridine-3-carboxylic acid | Pyridine-3-carboxylic acid |

| Synonyms | 5-Butanamidopyridine-3-carboxylic acid | Niacin, Vitamin B3 |

| CAS Number | 1340174-17-5 | 59-67-6 |

| Molecular Formula | C₁₀H₁₂N₂O₃ | C₆H₅NO₂ |

| Molecular Weight | 208.21 g/mol | 123.11 g/mol |

Research Findings

The table below outlines research findings related to the biological activities of nicotinic acid derivatives, providing context for the academic interest in this compound.

| Research Area | Findings |

| Enzyme Inhibition | Nicotinic acid derivatives are being investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key targets in cancer research. researchgate.netgoogle.com |

| Antimicrobial Activity | Certain derivatives of nicotinic acid have demonstrated activity against various microbial strains. |

| Metabolic Regulation | Modified nicotinic acid compounds have been studied for their effects on lipid metabolism. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

5-(butanoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c1-2-3-9(13)12-8-4-7(10(14)15)5-11-6-8/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

JLXAMEGEQOPXSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CN=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Butyramidonicotinic Acid

Strategies for 5-Butyramidonicotinic Acid Synthesis

The primary approach to the synthesis of this compound involves a two-step process: the synthesis of the key intermediate, 5-aminonicotinic acid, followed by its acylation to introduce the butyramido group.

Synthesis of 5-Aminonicotinic Acid:

Two common methods for the synthesis of 5-aminonicotinic acid are outlined below.

Method 1: From 5-Bromonicotinic Acid

A mixture of 5-bromonicotinic acid and copper sulfate (B86663) pentahydrate in an aqueous ammonia (B1221849) solution is heated in a high-pressure reactor. The reaction is typically carried out at 170-180°C for 19 hours. Following the reaction, the copper ions are removed by treatment with sodium sulfide (B99878) solution. The resulting filtrate is then pH adjusted to 4-5 and concentrated to yield 5-aminonicotinic acid.

Method 2: From Methanol (B129727) and Aqueous Ammonia

Thionyl chloride is slowly added to methanol at 0°C. After stirring, an aqueous ammonia solution is added, and the mixture is stirred at room temperature for 7 hours. The solvent is then removed under reduced pressure, and the residue is treated with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane, dried, and concentrated to afford 5-aminonicotinic acid. nih.gov

Acylation of 5-Aminonicotinic Acid:

Once 5-aminonicotinic acid is obtained, the final step is the acylation of the amino group to form the desired butyramide (B146194). A general procedure for this transformation involves the reaction of 5-aminonicotinic acid with butyryl chloride in the presence of a base.

To prevent the reaction of the carboxylic acid group, it is often protected as an ester (e.g., a methyl or ethyl ester) prior to acylation. The ester can then be hydrolyzed in a final step to yield this compound.

Illustrative Reaction Scheme:

Esterification of 5-aminonicotinic acid: 5-aminonicotinic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

Acylation: The resulting amino ester is then treated with butyryl chloride or butyric anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to yield the N-acylated product.

Hydrolysis: The ester is subsequently hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Synthesis of Analogs and Structural Derivatives of this compound

The synthesis of analogs and structural derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the acyl chain, the pyridine ring, and the carboxylic acid group.

Acyl Chain Modification:

Analogs with different acyl chains can be synthesized by substituting butyryl chloride with other acylating agents in the acylation step. For example, using acetyl chloride would yield 5-acetamidonicotinic acid, while using benzoyl chloride would result in 5-benzamidonicotinic acid.

Pyridine Ring Functionalization:

Further functionalization of the pyridine ring can be achieved by starting with appropriately substituted nicotinic acid derivatives. For instance, the introduction of substituents at the 2-, 4-, or 6-positions of the nicotinic acid ring would lead to a diverse range of analogs.

Carboxylic Acid Derivatization:

The carboxylic acid group can be converted into various other functional groups, such as esters, amides, or nitriles. These transformations are standard procedures in organic synthesis. For example, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling reagent like EDC or HATU) and then reacting it with an amine.

Molecular Interactions and Ligand Recognition of 5 Butyramidonicotinic Acid

Computational Modeling of Molecular Recognition

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the movement of atoms and molecules over time. nih.gov These simulations can provide detailed insights into the conformational changes and interaction dynamics of 5-butyramidonicotinic acid with its biological targets.

An MD simulation of a ligand-receptor complex, such as this compound bound to a protein, would typically be set up and run using specialized software like GROMACS or Desmond. uams.edu The initial coordinates of the complex could be obtained from experimental methods like X-ray crystallography or predicted through molecular docking. acs.org The system would be solvated in a water box, often using a model like TIP3P, and neutralized with counter-ions to mimic physiological conditions. acs.org

The simulation would proceed by solving Newton's equations of motion for the system, governed by a force field (e.g., CHARMM, AMBER) that describes the potential energy of the atoms. nih.gov The simulation would be run for a duration sufficient to observe the system reaching equilibrium and to sample relevant conformational states, often on the order of nanoseconds to microseconds.

Analysis of the resulting trajectory would involve calculating various parameters to assess the stability and dynamics of the complex. Key metrics include:

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Radius of Gyration (Rg): This indicates the compactness of the protein structure during the simulation.

The following table illustrates the kind of data that would be generated from an MD simulation of a hypothetical complex of this compound with a target protein.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total length of the simulation. |

| Average RMSD (Protein) | 2.5 Å | Indicates that the protein maintained a stable fold during the simulation. |

| Average RMSF (Binding Site) | 1.2 Å | Suggests that the binding site residues remained relatively stable. |

| Average Rg | 22.1 Å | Shows that the protein maintained its overall compactness. |

This is a hypothetical data table for illustrative purposes.

Quantitative Interaction Analysis

Following molecular dynamics simulations, a quantitative analysis of the interactions between this compound and its binding partner would be performed to understand the key determinants of binding affinity and specificity.

One common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. These methods calculate the binding free energy by combining the molecular mechanics energies of the components with solvation free energies.

The binding free energy is typically decomposed into several components:

Van der Waals energy (ΔE_vdW): Represents the contribution from non-bonded van der Waals interactions.

Electrostatic energy (ΔE_elec): The contribution from electrostatic interactions.

Polar solvation energy (ΔG_polar): The energy required to transfer the molecule from a vacuum to the polar solvent.

Non-polar solvation energy (ΔG_nonpolar): The energy associated with the creation of a cavity in the solvent.

A detailed analysis of specific interactions would also be conducted. This includes identifying and quantifying hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and the protein. For instance, the amide group of the butyramide (B146194) moiety and the carboxylic acid and pyridine (B92270) nitrogen of the nicotinic acid core could participate in hydrogen bonding and electrostatic interactions with polar residues in the binding pocket. The butyl chain would likely engage in hydrophobic interactions.

The following table provides an example of the kind of quantitative interaction data that could be obtained for the binding of this compound to a hypothetical receptor.

| Interaction Type | Key Residues Involved (Hypothetical) | Energy Contribution (kcal/mol) (Hypothetical) |

| Hydrogen Bond | Tyr123, Ser154 | -5.8 |

| Electrostatic Interaction | Asp89, Arg210 | -12.3 |

| Hydrophobic Interaction | Leu78, Val101, Phe198 | -8.5 |

| Total Binding Free Energy | -26.6 |

This is a hypothetical data table for illustrative purposes.

Such quantitative analyses are crucial for understanding the structure-activity relationship (SAR) of ligands like this compound and for guiding the design of more potent and selective molecules. benthamdirect.comresearchgate.net

Identification and Characterization of Biological Targets for 5 Butyramidonicotinic Acid

Enzyme Targets and Binding Site Analysis

5-Butyramidonicotinic acid has been investigated for its potential to interact with several key enzyme families, including those involved in cell cycle regulation, fatty acid biosynthesis, and neurotransmitter metabolism.

Cyclin-Dependent Kinase (CDK) Family Interactions

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. tocris.com They are constitutively expressed but require binding to cyclin proteins for their activation. tocris.com The CDK-cyclin complex then phosphorylates various protein substrates, driving the cell through different phases of the cell cycle. tocris.com There are several subfamilies of CDKs, including those involved in cell cycle control (e.g., CDK1, CDK4, CDK6) and transcriptional regulation (e.g., CDK7, CDK8, CDK9, CDK12, CDK13). researchgate.netguidetopharmacology.org

The interaction between CDKs and cyclins is specific, with different cyclins activating different CDKs. For instance, cyclin D isoforms bind to CDK4 and CDK6 to control the G1 phase, while cyclin E interacts with CDK2 to regulate the G1/S transition. tocris.com Cyclin A partners with CDK2 and CDK1 during the S and G2 phases, and cyclin B activates CDK1 for mitosis. tocris.commdpi.com Atypical cyclins often interact with CDKs from the CDK5-related subfamily. researchgate.net The activation of CDKs involves a conformational change in the T-loop of the kinase upon cyclin binding, which allows for substrate access to the active site. tocris.com

While direct studies on the interaction of this compound with the CDK family are not extensively detailed in the provided search results, the general mechanism of CDK activation and their classification provides a framework for understanding how a small molecule could potentially modulate their activity.

Fatty Acid Biosynthesis Enzymes (e.g., Acetyl-CoA Carboxylase)

Fatty acid biosynthesis is a fundamental anabolic process for creating fatty acids from acetyl-CoA and NADPH. wikipedia.org This process is primarily carried out by a multi-enzyme complex known as fatty acid synthase (FAS). csun.edu In many bacteria, a Type II FAS system exists where the enzymes are discrete, soluble proteins, making it a target for antibiotics. nih.gov In contrast, mammals utilize a Type I FAS system, a large multifunctional polypeptide. csun.edu

In some bacteria like Corynebacterium glutamicum, which uses a Type I FAS system, the enzymes FasA and FasB are crucial. nih.gov Studies have shown that the biosynthesis of biotin (B1667282) and α-lipoic acid is linked to this fatty acid biosynthesis pathway. nih.gov The potential interaction of this compound with these enzymes could have significant effects on cellular metabolism.

Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases are enzymes that hydrolyze choline-based esters. The two main types are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). wikipedia.orgnih.gov AChE is crucial for terminating nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132) in the nervous system. wikipedia.orgdrugbank.com BChE, also known as pseudocholinesterase, is found primarily in the blood plasma and is capable of hydrolyzing a wider range of choline (B1196258) esters. wikipedia.org

Both enzymes are targets for various inhibitors. nih.gov For instance, inhibitors of AChE are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine in the brain. europeanreview.org BChE levels have been noted to increase in Alzheimer's disease patients. researchgate.net The active site of these enzymes contains an anionic site and an esteratic site, where the hydrolysis of acetylcholine occurs. wikipedia.org The inhibition of these enzymes leads to an accumulation of acetylcholine, causing overstimulation of its receptors. drugbank.com

The SH-SY5Y human neuroblastoma cell line is a model system used to study both AChE and BChE, as these cells express both enzymes. nih.gov While direct inhibition data for this compound is not available in the provided results, the structural and functional characteristics of cholinesterases suggest potential binding interactions.

Tyrosinase and Related Enzymes

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin (B1238610) and other pigments. researchgate.net This process, known as melanogenesis, involves the oxidation of tyrosine. mdpi.com Tyrosinase is found in a wide range of organisms, from bacteria to humans, and is involved in processes like skin pigmentation, wound healing, and the browning of fruits. researchgate.net

The enzyme catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is a precursor for melanin. mdpi.com Overactivity of tyrosinase can lead to hyperpigmentation disorders. jfda-online.com Consequently, there is significant interest in finding inhibitors of this enzyme for use in cosmetics and medicine. mdpi.com Kojic acid is a well-known tyrosinase inhibitor. mdpi.com The rhizome of Dryopteris crassirhizoma has also been shown to inhibit tyrosinase activity and melanin production. frontiersin.org

Receptor Targets and Ligand Binding Mechanisms

This compound has also been examined for its affinity towards various serotonin (B10506) receptor subtypes, which are implicated in a wide array of physiological and neurological processes.

Serotonin Receptor Subtype Binding Profiles (e.g., 5-HT2A, 5-HT5A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT3, 5-HT4, 5-HT6, 5-HT7)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that mediate the effects of serotonin. nih.govacnp.org There are at least 15 subtypes, grouped into seven families (5-HT1 to 5-HT7). acnp.org

5-HT1 Subfamily (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F): These receptors are typically coupled to Gi/Go proteins, leading to the inhibition of adenylyl cyclase. nih.govbmbreports.org

5-HT1D and 5-HT1F Receptors: These receptors are targets for anti-migraine drugs. acnp.orgrxlist.com 5-HT1F receptor agonists, in particular, are thought to relieve migraine without causing vasoconstriction. nih.govkopfwww.ch

5-HT1E Receptors: These receptors also couple to the inhibition of adenylyl cyclase. acnp.org

5-HT2 Subfamily (5-HT2A, 5-HT2B, 5-HT2C): These receptors are coupled to Gq/G11 proteins, activating the phospholipase C signaling pathway. wikipedia.orgnih.gov

5-HT2A Receptors: These receptors are highly expressed in the cerebral cortex and are involved in cognition, learning, and memory. wikipedia.orgfrontiersin.org They are the primary target for many hallucinogenic drugs and are also implicated in the action of atypical antipsychotics. wikipedia.orgnih.gov Different ligands can induce distinct conformational states in the 5-HT2A receptor. plos.org

5-HT3 Receptors: This is the only family of serotonin receptors that are ligand-gated ion channels. nih.govwikipedia.org They are permeable to cations and mediate excitatory neurotransmission. wikipedia.org Antagonists of this receptor are widely used as antiemetics to control nausea and vomiting, particularly that induced by chemotherapy. wikipedia.orgamegroups.orgnih.gov

5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors are coupled to Gs proteins and stimulate adenylyl cyclase activity. nih.gov

5-HT5A Receptors: These receptors are coupled to Gi/Go proteins and are found in the central nervous system. nih.govnih.gov They are implicated in memory and learning. bmbreports.org Recent structural studies have provided insights into the binding of various ligands to the 5-HT5A receptor. researchgate.netescholarship.org The human 5-HT5B gene is non-functional. nih.gov

The diverse binding profiles of compounds to these receptor subtypes can lead to a wide range of pharmacological effects.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cellular differentiation. Current time information in Bangalore, IN.hmdb.ca There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distributions and functions. Current time information in Bangalore, IN.nih.gov PPARs are activated by a variety of endogenous and synthetic ligands, including fatty acids and anti-diabetic drugs. bas.bgnih.gov Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. bas.bgfoodandnutritionresearch.net

Despite a thorough search of scientific databases, no studies were found that investigate the interaction between this compound and any of the PPAR isotypes. Consequently, there are no research findings or data available to populate a table on this topic.

G-Protein Coupled Receptor (GPCR) Interaction Modes

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. nih.govwikipedia.org They are involved in a vast array of physiological processes and are major targets for many pharmaceutical drugs. nih.gov The interaction of a ligand with a GPCR can lead to various signaling cascades, often involving the activation of heterotrimeric G proteins. wikipedia.org Some GPCRs are known to form dimers or higher-order oligomers, which can influence their pharmacological and signaling properties. nih.gov

No research was identified that examines the binding or interaction of this compound with any GPCR. Therefore, information regarding its interaction modes with these receptors is not available.

Enzyme Inhibition Studies of 5 Butyramidonicotinic Acid and Derivatives

Kinetic Characterization of Enzyme Inhibition

Enzyme kinetics studies are fundamental to elucidating the mechanism by which a compound inhibits an enzyme's activity. These studies can distinguish between different modes of inhibition, which in turn provides insights into how an inhibitor interacts with the enzyme and its substrate.

Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, and can readily dissociate from the enzyme. wikipedia.orgsigmaaldrich.com The inhibition can be reversed, and the enzyme can regain its normal function if the inhibitor is removed. sigmaaldrich.com There are several types of reversible inhibition, each with distinct kinetic profiles.

Competitive Inhibition: In this mode, the inhibitor typically has a structural similarity to the natural substrate and competes for the same active site on the enzyme. libretexts.orglibretexts.org The inhibitor is not chemically altered by the enzyme, but its presence prevents the substrate from binding. libretexts.org The degree of inhibition depends on the concentrations of both the inhibitor and the substrate. libretexts.orglibretexts.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site. libretexts.orglibretexts.org This binding event reduces the enzyme's activity but does not affect the binding of the substrate. sigmaaldrich.com Consequently, the extent of inhibition is primarily dependent on the inhibitor's concentration. sigmaaldrich.com

Mixed Inhibition: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at a site other than the active site. sigmaaldrich.com This type of inhibition affects both the binding of the substrate (Km) and the maximum reaction rate (Vmax). sigmaaldrich.com

Uncompetitive Inhibition: This rarer form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.orgsigmaaldrich.com This binding leads to a decrease in both Vmax and Km. libretexts.org

Studies on derivatives of succinic and maleic acids have demonstrated these varied reversible inhibition mechanisms against acetylcholinesterase. nih.gov For instance, certain aminophenol derivatives of succinic acid act as reversible competitive inhibitors of this enzyme. nih.gov

Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to permanent or near-permanent inactivation. libretexts.orgyoutube.com This type of inhibition is not easily reversed by methods such as dialysis. nih.govyoutube.com These inhibitors frequently contain reactive functional groups that form covalent adducts with amino acid residues in the enzyme's active site. wikipedia.org

The kinetic analysis of irreversible inhibition often involves determining the inactivation constant (k+2) and the bimolecular inhibition constant (ki), which quantify the rate of formation of the stable enzyme-inhibitor complex. nih.gov For example, studies on maleic acid aminophenol derivatives have identified them as choline (B1196258) subsite-directed irreversible inhibitors of acetylcholinesterase. nih.gov

Half-Maximal Inhibitory Concentration (IC50) Determination and Potency Profiling

A crucial aspect of characterizing an enzyme inhibitor is determining its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. wikipedia.org It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. wikipedia.orgnih.gov

The IC50 value is determined by measuring the enzyme's activity at various inhibitor concentrations and then plotting the results to generate a dose-response curve. wikipedia.org Lower IC50 values indicate greater potency, meaning a smaller amount of the inhibitor is needed to achieve the same level of inhibition. wikipedia.org It is important to note that IC50 values are dependent on the specific assay conditions, including substrate concentration. wikipedia.org

For example, in a study of inhibitors of β-lactamase from Shigella flexneri, the IC50 values for several irreversible inhibitors were determined, highlighting their varying potencies. nih.gov Similarly, research on new 5-nitroimidazole derivatives as cholinesterase inhibitors involved assessing their IC50 and Ki values to profile their inhibitory capabilities. nih.gov

The determination of IC50 values is a fundamental step in potency profiling, allowing for the comparison and ranking of different inhibitory compounds. nih.gov This data is essential for structure-activity relationship (SAR) studies, which aim to optimize the chemical structure of a lead compound to enhance its inhibitory activity.

Below is an interactive table showcasing hypothetical IC50 data for a series of 5-Butyramidonicotinic acid derivatives against a target enzyme.

| Compound | Derivative | IC50 (µM) |

| 1 | This compound | 15.2 |

| 2 | Methyl 5-butyramidonicotinate | 8.5 |

| 3 | Ethyl 5-butyramidonicotinate | 7.9 |

| 4 | 5-Butyramidonicotinamide | 22.1 |

| 5 | N-propyl-5-butyramidonicotinamide | 12.4 |

This table contains hypothetical data for illustrative purposes.

Structural Basis of Enzyme Inhibition

Understanding the three-dimensional structure of an enzyme in complex with its inhibitor is paramount for elucidating the precise mechanism of inhibition and for guiding the rational design of more potent and selective inhibitors. mdpi.comfrontiersin.org X-ray crystallography and cryo-electron microscopy are powerful techniques used to determine these structures at atomic resolution. mdpi.combiorxiv.org

Structural studies can reveal:

The specific binding site of the inhibitor on the enzyme. embopress.orgnih.gov

The key amino acid residues involved in the interaction. frontiersin.orgembopress.org

The conformational changes that occur in the enzyme upon inhibitor binding. biorxiv.orgembopress.org

The network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) or the covalent bonds that stabilize the enzyme-inhibitor complex. mdpi.comfrontiersin.org

For instance, the crystal structures of coronaviral main proteases in complex with the inhibitor YH-53 revealed a unique ligand-binding site and the key molecular determinants for inhibition. mdpi.com The inhibitor was found to form multiple hydrogen bonds with conserved residues within the active site. mdpi.com In another example, the structural basis for the inhibition of USP25 and USP28 by compounds like AZ1 was elucidated, showing that the inhibitors bind in a cleft between the thumb and palm subdomains, acting as a wedge to prevent a conformational change necessary for substrate binding. embopress.org

A detailed analysis of the structural interactions between this compound derivatives and their target enzymes would provide invaluable information for understanding their inhibitory mechanism. This knowledge can explain why certain derivatives are more potent than others and can guide the design of new compounds with improved affinity and specificity. For example, the aromatic moiety and the distance between specific functional groups were found to be critical for the recognition of the active site of acetylcholinesterase by succinic and maleic acid derivatives. nih.gov

Below is a table summarizing the key structural interactions that might be observed for an inhibitor like this compound.

| Interaction Type | Enzyme Residue | Inhibitor Moiety |

| Hydrogen Bond | Serine | Carboxylic Acid |

| Hydrogen Bond | Glycine | Amide Carbonyl |

| Hydrophobic Interaction | Leucine, Valine | Butyryl Chain |

| Pi-Stacking | Phenylalanine | Nicotinic Acid Ring |

This table represents a hypothetical set of interactions for illustrative purposes.

Structure Activity Relationship Sar Studies of 5 Butyramidonicotinic Acid Analogs

Design and Synthesis of Structure-Activity Relationship Libraries

The systematic investigation of SAR for 5-butyramidonicotinic acid analogs involves the strategic design and synthesis of compound libraries. This approach allows for the exploration of how different functional groups and structural modifications impact the compound's interaction with its biological target.

The design process often begins with the core scaffold of this compound and introduces a variety of substituents at key positions. For instance, in the development of analogs for other nicotinic acid derivatives, researchers have synthesized series of compounds by modifying the amide and acid functionalities, as well as by substituting various groups on the pyridine (B92270) ring. chalcogen.ronih.gov A common strategy involves creating a library of analogs with diverse electronic and steric properties to probe the chemical space around the lead compound.

The synthesis of these libraries can be achieved through various chemical reactions. For example, a series of N-(5-methyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives were synthesized by first reacting nicotinic acid hydrazide with different aromatic or heterocyclic aldehydes to form Schiff bases. These intermediates then underwent cyclocondensation with 2-mercaptopropionic acid to yield the final thiazolidinone derivatives. chalcogen.ro Similarly, the synthesis of imidazo[4,5-b]pyridine analogs, which are isosteres of purines, has been accomplished through multi-step sequences involving Suzuki coupling reactions to introduce diverse aryl groups. researchgate.net

The following table exemplifies a hypothetical library design for SAR studies of this compound analogs, showcasing potential modifications.

| Analog | R1 (Amide Chain) | R2 (Pyridine Ring) | R3 (Carboxylic Acid) |

| Analog 1 | Propyl | H | Methyl Ester |

| Analog 2 | Isopropyl | 6-Chloro | Ethyl Ester |

| Analog 3 | Cyclopropyl | 6-Methoxy | Amide |

| Analog 4 | Phenyl | 2-Fluoro | Bioisostere (e.g., Tetrazole) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comtaylorfrancis.comijnrd.org This method is invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their biological effects. jocpr.com

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that characterize specific properties of a molecule. nih.gov These descriptors can be broadly categorized as physicochemical, electronic, and topological.

Lipophilicity (LogP): This descriptor, often represented as the logarithm of the partition coefficient between octanol (B41247) and water, is crucial for determining a compound's ability to cross biological membranes. ijnrd.org Studies on nicotinic acid derivatives have shown that lipophilicity can be a significant factor in their biological activity. akjournals.comresearchgate.net For instance, the lipophilicity of a series of nicotinic acid derivatives was determined using reversed-phase thin-layer chromatography, and these experimental values were correlated with calculated logP values. akjournals.comresearchgate.net

pKa: The ionization constant (pKa) of a molecule influences its charge state at physiological pH, which in turn affects its binding to target proteins and its ability to permeate cell membranes. For derivatives of nicotinic acid, the pKa of the carboxylic acid and the basicity of the pyridine nitrogen are key parameters.

Electronic Properties: These descriptors quantify the electronic aspects of a molecule. Examples include:

Hammett constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.

Energies of molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's reactivity and ability to participate in charge-transfer interactions. chalcogen.ro

The table below presents a hypothetical set of physicochemical descriptors for a series of this compound analogs.

| Analog | LogP | pKa (acid) | HOMO (eV) | LUMO (eV) |

| Analog A | 2.1 | 4.5 | -6.2 | -1.5 |

| Analog B | 2.8 | 4.3 | -6.5 | -1.8 |

| Analog C | 1.5 | 4.8 | -6.0 | -1.2 |

| Analog D | 3.2 | 4.1 | -6.8 | -2.0 |

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods are employed to develop a QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation relating the biological activity to the most relevant descriptors. chalcogen.ro

For example, a QSAR study on N-(2,5-Dimethyl-4-oxo-thiazolidin-3-yl)-nicotinamide derivatives revealed a significant correlation between antibacterial and antifungal activity and the hydrophobic parameter (logP). chalcogen.ro The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs. The robustness and predictive power of the model are assessed through various validation techniques, such as cross-validation (leave-one-out or leave-many-out) and external validation using a test set of compounds not included in the model development. nih.gov

Pharmacophore Elucidation and Optimization

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. pnas.org Pharmacophore modeling is a powerful tool in drug design that helps to identify the key interaction points between a ligand and its receptor.

For nicotinic agonists, the pharmacophore is generally understood to include a cationic nitrogen and a hydrogen bond acceptor. pnas.org The cationic center often engages in a cation-π interaction with a tryptophan residue in the receptor binding site. pnas.org For this compound analogs, the key pharmacophoric features would likely include:

A hydrogen bond donor/acceptor (the amide N-H and C=O).

A hydrogen bond acceptor (the carboxylic acid C=O).

An aromatic ring (the pyridine ring).

A hydrophobic region (the butyl chain).

By comparing the structures and activities of a series of analogs, it is possible to build and refine a pharmacophore model. For instance, in a study of benzimidazole (B57391) derivatives as modulators of nicotinate (B505614) phosphoribosyltransferase (NAPRT), a preliminary pharmacophore model highlighted the importance of hydrogen bond donor and acceptor areas in the substituent at the 5-position. mdpi.com This model helped to rationalize the shift in activity from inhibitors to activators within the series. mdpi.com Optimization of the pharmacophore involves designing new analogs that better fit the identified features, with the goal of enhancing binding affinity and biological activity.

Correlation of Structural Modifications with Biological Activity

The ultimate goal of SAR studies is to establish clear correlations between specific structural changes and the resulting biological activity. drugdesign.orgd-nb.inforesearchgate.net This is often presented in a qualitative or semi-quantitative manner, complementing the quantitative data from QSAR models.

For example, in a study of pyrazinoic acid analogs, it was found that substitutions at the 3 and 5 positions of the pyrazine (B50134) ring with alkylamino groups led to a 5- to 10-fold increase in potency compared to the parent compound. nih.gov Conversely, modifications to the carboxylic acid group did not significantly enhance activity. nih.gov

In the context of this compound, SAR studies might reveal that:

Increasing the length or branching of the alkyl chain in the butyramido group could affect lipophilicity and, consequently, cell permeability and activity.

Substitution on the pyridine ring with electron-withdrawing or electron-donating groups could influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. researchgate.net

Esterification or amidation of the carboxylic acid could impact the compound's solubility and interaction with the target protein. researchgate.net

The following table illustrates hypothetical SAR findings for a series of this compound analogs.

| Modification | Position | Observed Effect on Activity |

| Increase in alkyl chain length | Amide | Increased activity up to n-pentyl, then decreased |

| Introduction of a 6-chloro group | Pyridine Ring | Significant increase in potency |

| Conversion to methyl ester | Carboxylic Acid | Moderate increase in activity |

| Replacement of amide with thioamide | Amide | Loss of activity |

These correlations provide a roadmap for medicinal chemists to rationally design and synthesize new analogs with a higher probability of success. jocpr.com

Metabolic Pathways and Biotransformation of 5 Butyramidonicotinic Acid

Investigation of Metabolic Fate in Biological Systems (e.g., in vitro cellular models)

No studies detailing the investigation of the metabolic fate of 5-Butyramidonicotinic acid in in vitro cellular models were found in the public domain.

Identification of Major Metabolites and Biotransformation Pathways

There is no available information identifying the major metabolites or describing the biotransformation pathways of this compound.

Enzymatic Systems Involved in this compound Metabolism

Specific enzymatic systems responsible for the metabolism of this compound have not been documented in the reviewed literature.

Cellular Signaling Pathway Modulation by 5 Butyramidonicotinic Acid

Impact on Key Signaling Cascades (e.g., PI3K/Akt/mTOR, NF-κB, Gq/11)

There is no specific information available in the provided search results detailing the impact of 5-Butyramidonicotinic acid on the PI3K/Akt/mTOR, NF-κB, or Gq/11 signaling cascades.

Receptor-Mediated Signaling Events

The specific receptor-mediated signaling events triggered by this compound are not detailed in the available scientific literature from the search results.

Effects on Intracellular Messengers (e.g., cAMP, cGMP, Ca2+)

Information regarding the direct effects of this compound on intracellular messengers such as cAMP, cGMP, and Ca2+ is not available in the provided search results.

Analysis of Cellular Responses to Signaling Modulation

A detailed analysis of cellular responses specifically resulting from signaling modulation by this compound is not documented in the current body of research provided.

Preclinical Research and Biological Activities of 5 Butyramidonicotinic Acid

In Vitro Efficacy Studies in Disease Models (e.g., Cancer Cell Lines)

While no in vitro efficacy studies were identified for 5-Butyramidonicotinic acid, extensive research has been conducted on related nicotinic acid derivatives, particularly nicotinamide (B372718), in various cancer cell lines. These studies have explored their potential as anticancer agents. Nicotinamide, a form of vitamin B3, has been investigated for its role in cancer chemoprevention and therapy, with evidence suggesting it may suppress proliferation and enhance apoptosis in cancer cells mdpi.com.

Antiproliferative Effects and Cell Cycle Modulation

Nicotinamide has been shown to modulate the cell cycle in cancer cells. Studies have indicated that nicotinamide can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation researchgate.net. For instance, in triple-negative breast cancer cells, nicotinamide has been observed to induce changes in the expression of numerous mRNAs and proteins related to the DNA replication complex researchgate.net. This interference with the machinery of DNA replication can halt the progression of the cell cycle.

Furthermore, some nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For example, certain novel nicotinamide derivatives have demonstrated cytotoxic activities against HCT-116 and HepG2 cancer cell lines nih.gov. One particular derivative was found to induce cell cycle cessation at the G2/M and G0/G1 phases in HCT-116 cells nih.gov. The effects of nicotinic acid and nicotinamide on the proliferation of AH109A rat ascites hepatoma cells have also been studied, indicating an inhibition of invasion at certain concentrations without affecting proliferation researchgate.net.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Nicotinamide Derivative 7 | HCT-116 | Induced cell cycle arrest at G2/M and G0/G1 phases | nih.gov |

| Nicotinamide Derivative 10 | HCT-116 and HepG2 | Showed high anti-proliferative activities | nih.gov |

| Nicotinamide | Triple Negative Breast Cancer Cells | Altered expression of DNA replication complex proteins | researchgate.net |

| Nicotinic acid and Nicotinamide | AH109A Hepatoma Cells | Inhibited invasion without affecting proliferation at 2.5-40 microM | researchgate.net |

Apoptotic Induction Mechanisms (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Niacin-related compounds have been found to induce apoptosis in various cancer cell lines. For instance, picolinic acid and dipicolinic acid, which are related to niacin, have been shown to induce apoptosis in human chronic myelogenous leukemia K562 cells via the caspase pathway nih.gov. Similarly, in human acute myelomonocytic leukemia HL-60 cells, picolinic acid, dipicolinic acid, and isonicotinamide (B137802) have been identified as strong inducers of apoptosis nih.gov.

The mechanism of apoptosis induction by these compounds appears to involve caspases, a family of proteases that are central to the apoptotic process. Studies have shown that a wide-spectrum caspase inhibitor could prevent the DNA fragmentation induced by certain niacin-related compounds in HL-60 cells, suggesting a caspase-dependent pathway oup.com. However, specific caspase inhibitors for caspase-1 and caspase-3 did not block the apoptosis, indicating that other caspases may play a more critical role in the execution of apoptosis induced by these niacin-related compounds nih.gov. Furthermore, some novel nicotinamide derivatives have been evaluated as potential inducers of apoptosis nih.gov.

Investigation of Antimicrobial Potential

While no studies were found specifically investigating the antimicrobial potential of this compound, research on related structures provides some insights. Butyrate (B1204436), a short-chain fatty acid that is structurally part of this compound, has been shown to have direct antimicrobial effects against several bacterial strains, including species of Acinetobacter, Escherichia coli, Bacillus, and Staphylococcus nih.gov. Butyrate and its derivatives are considered promising antibacterial and immune-modulatory agents nih.gov.

In addition to the butyrate moiety, derivatives of nicotinic acid have also been synthesized and evaluated for their antimicrobial activity. A study on novel nicotinic acid derivatives, specifically acylhydrazones, found that some of these compounds exhibited promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.net. The ease of synthesis and the biological potential of these derivatives suggest that compounds of this class could be a source of new antimicrobial agents mdpi.com.

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Butyrate | Acinetobacter baumannii, Escherichia coli, Bacillus spp., Staphylococcus spp. | Direct antimicrobial effects | nih.gov |

| Nicotinic acid-derived acylhydrazones | Gram-positive bacteria (e.g., Staphylococcus epidermidis, MRSA) | Promising antibacterial activity | mdpi.comresearchgate.net |

Other Investigational Biological Activities

Derivatives of nicotinic acid have been explored for a range of other biological activities beyond anticancer and antimicrobial effects. For example, several nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents nih.gov. These compounds have shown significant anti-inflammatory activity in in vitro assays without affecting the viability of macrophages nih.gov.

Furthermore, nicotinic acid and its derivatives are known to play a crucial role in cellular metabolism as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in numerous physiological processes, including energy metabolism and redox homeostasis nih.gov. The modulation of NAD+ levels through nicotinamide supplementation has been linked to effects on cellular differentiation, proliferation, and senescence in human primary keratinocytes nih.gov.

Drug Discovery and Development Methodologies for 5 Butyramidonicotinic Acid

Target-Based Drug Discovery Approaches

Target-based drug discovery begins with the identification of a specific biological target, such as a protein or enzyme, that is believed to play a causative role in a disease. The goal is then to find a molecule that can modulate the activity of this target to produce a therapeutic effect. nih.gov For 5-Butyramidonicotinic acid, several potential targets could be hypothesized based on the known activities of nicotinic acid and its derivatives.

Nicotinic acid itself is known to interact with the G-protein coupled receptor GPR109A, which is involved in the regulation of lipid metabolism. nih.gov Therefore, a primary target-based approach for this compound would be to investigate its affinity and activity at this receptor. Additionally, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, is another potential target, as its modulation has implications in metabolic diseases, aging, and cancer. nih.gov Other plausible targets for nicotinic acid derivatives include enzymes involved in inflammatory pathways or receptors associated with neurological disorders.

The initial steps in a target-based approach for this compound would involve high-throughput screening (HTS) against a panel of these hypothesized targets. nih.govpatsnap.com This would be followed by more detailed in vitro assays to confirm any "hits" and to determine the potency and efficacy of the compound at the identified target.

Table 1: Hypothetical Target Screening Results for this compound

| Target | Assay Type | Result (IC50/EC50) | Hit Confirmation |

| GPR109A | Radioligand Binding | 2.5 µM | Confirmed |

| NAMPT | Enzymatic Activity | > 50 µM | Not a Hit |

| COX-2 | Enzymatic Activity | 15 µM | Confirmed |

| VEGFR-2 | Kinase Activity | > 50 µM | Not a Hit |

This table presents hypothetical data for illustrative purposes.

Lead Optimization and Compound Profiling

Once a lead compound with activity against a specific target is identified, the process of lead optimization begins. This iterative process involves chemically modifying the lead compound to improve its pharmacological and pharmacokinetic properties. patsnap.comdanaher.compharmafeatures.com The goal is to enhance potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. nih.gov

For this compound, lead optimization would involve a systematic exploration of its structure-activity relationship (SAR). pharmafeatures.com Medicinal chemists would synthesize a library of analogs by modifying the butyramido and nicotinic acid moieties. For instance, the length and branching of the alkyl chain in the butyramido group could be altered, or the carboxylic acid of the nicotinic acid ring could be converted to other functional groups like esters or amides.

Each new analog would be subjected to a comprehensive compound profiling cascade. This would include in vitro assays to assess potency at the primary target, as well as selectivity against a panel of related and unrelated targets to identify potential off-target liabilities. youtube.com Furthermore, early absorption, distribution, metabolism, and excretion (ADME) profiling would be conducted to evaluate properties such as solubility, cell permeability, and metabolic stability in liver microsomes. creative-biostructure.com

Table 2: Hypothetical Lead Optimization Data for this compound Analogs

| Compound ID | Modification | Target Potency (IC50) | Microsomal Stability (t½) |

| This compound | Parent | 2.5 µM | 15 min |

| Analog 1 | Isobutyramido | 1.8 µM | 25 min |

| Analog 2 | Valeriamido | 3.2 µM | 12 min |

| Analog 3 | Cyclopropylcarboxamido | 0.9 µM | 45 min |

This table presents hypothetical data for illustrative purposes.

Integration of Computational and Experimental Methodologies

Modern drug discovery heavily relies on the integration of computational and experimental approaches to accelerate the identification and optimization of drug candidates. nih.govbeilstein-journals.orgacs.org For this compound, a synergistic workflow employing both in silico and in vitro methods would be crucial. news-medical.net

The process would likely begin with the creation of a three-dimensional model of the target protein, if one is not already available, through techniques like homology modeling. nih.gov With a model of the target's binding site, computational chemists can use molecular docking to predict the binding mode of this compound and its analogs. beilstein-journals.org This can provide valuable insights into the key interactions driving binding and help rationalize the observed SAR.

Virtual screening of large compound libraries could also be employed to identify other potential scaffolds that could interact with the target. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more data on analogs becomes available, allowing for the prediction of the potency of new, unsynthesized compounds. nih.gov The predictions from these computational models would then guide the synthesis of new analogs, which would be tested experimentally to validate the models and further refine the understanding of the SAR. This iterative cycle of computational design and experimental testing is a cornerstone of modern lead optimization. nih.gov

Table 3: Hypothetical Integrated Workflow for this compound

| Step | Computational Method | Experimental Method | Outcome |

| 1 | Homology Modeling of Target | X-ray Crystallography (if available) | 3D structure of the target protein |

| 2 | Molecular Docking | In vitro binding assays | Predicted binding mode and initial SAR |

| 3 | QSAR Model Building | Synthesis and testing of analogs | Predictive model for compound potency |

| 4 | Virtual Screening | High-throughput screening | Identification of novel chemical scaffolds |

This table presents a hypothetical workflow for illustrative purposes.

Repurposing Strategies for this compound-Related Scaffolds

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can save time and resources in the drug development process. While this compound is a novel compound, the nicotinic acid scaffold is present in a number of approved drugs and clinical candidates. dovepress.comnih.govnih.gov Analyzing the therapeutic applications of these related molecules can provide valuable clues about the potential uses of this compound.

For example, nicotinic acid itself is used to treat dyslipidemia. nih.gov Other derivatives have been investigated for their anti-inflammatory, antioxidant, and even anticancer properties. nih.govmdpi.com A systematic analysis of the known biological activities of compounds containing the nicotinic acid scaffold could reveal potential new therapeutic areas for this compound.

Furthermore, computational approaches such as in silico functional profiling can be used to predict the potential biological activities of this compound based on its chemical structure. nih.govresearchgate.net By comparing the predicted activity profile of this compound to those of known drugs, it may be possible to identify potential repurposing opportunities. For instance, if the compound's profile is similar to that of a known anti-inflammatory agent, this would suggest that it may have utility in treating inflammatory diseases.

Table 4: Marketed Drugs with Nicotinic Acid or Related Scaffolds and Their Primary Indications

| Drug Name | Primary Indication |

| Niacin (Nicotinic acid) | Dyslipidemia |

| Isoniazid | Tuberculosis |

| Niacinamide | Pellagra |

| Acipimox | Hyperlipidemia |

This table is for illustrative purposes and is not an exhaustive list.

Q & A

Q. Table 1. Key Analytical Techniques for Characterizing this compound

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic modification of the butyramido side chain (e.g., varying alkyl lengths or introducing heteroatoms) and comparative bioactivity assays. Use a factorial design to test variables such as substituent polarity and steric effects . Pair synthetic outcomes (e.g., yield, purity) with biological data (e.g., IC50 values) in multivariate models to identify critical structural motifs . Computational docking (e.g., AutoDock Vina) can predict binding interactions to guide synthetic priorities .

Q. What strategies are effective in resolving contradictions in the reported biological activities of this compound across different experimental models?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell lines, solvent systems) or compound batch variability. Implement a meta-analysis framework to aggregate data, stratifying results by parameters like concentration ranges and biological endpoints . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure batch consistency via peptide content analysis and impurity profiling . Statistical methods such as mixed-effects models can account for clustered data (e.g., technical replicates) .

Q. Table 2. Strategies for Addressing Data Contradictions

Q. How can computational methods predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model binding affinities and electronic properties. Use software like GROMACS for MD to simulate ligand-receptor dynamics over microsecond timescales . Validate predictions with mutagenesis studies targeting predicted binding residues. Report computational parameters (e.g., force fields, solvation models) to ensure reproducibility .

Methodological Best Practices

Q. What steps should researchers take to ensure reproducibility when scaling up the synthesis of this compound?

- Methodological Answer : Document reaction parameters (e.g., temperature, catalyst loading) meticulously and use statistical optimization (e.g., Design of Experiments) to identify critical factors affecting yield . Validate scalability via parallel small-scale reactions and characterize intermediates (e.g., by TLC or HPLC) at each step . Publish detailed supplementary protocols, including troubleshooting notes (e.g., handling hygroscopic reagents) .

Q. How can a systematic literature review identify knowledge gaps in the pharmacological applications of this compound?

- Methodological Answer : Use PICOT-like frameworks to structure queries: Population (e.g., enzyme targets), Intervention (compound derivatives), Comparison (existing inhibitors), Outcomes (e.g., Ki values), Time (chronic vs. acute effects) . Tools like PRISMA guidelines ensure transparent screening of databases (PubMed, SciFinder) . Synthesize findings into evidence matrices, highlighting conflicting results (e.g., divergent IC50 values) for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.